molecular formula C26H25NO5 B14859062 (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)butanoic acid

(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)butanoic acid

Cat. No.: B14859062
M. Wt: 431.5 g/mol
InChI Key: ZYISJENTQITBJK-GYCJOSAFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe is a nonproteinogenic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a beta-methyl group, and a trifluoromethyl group attached to the phenyl ring. This compound is of significant interest in the field of peptide synthesis and medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe typically involves several steps:

    Starting Material: The synthesis begins with the preparation of the Fmoc-protected amino acid.

    Horner-Wadsworth-Emmons Reaction: This reaction is used to introduce the beta-methyl group.

    Diastereoselective Addition: The diastereoselective 1,4-addition of lithium dialkylcuprates to the Fmoc Garner’s enoate is a key step.

Industrial Production Methods

Industrial production methods for (2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe are not well-documented in the literature. the principles of large-scale peptide synthesis and the use of automated peptide synthesizers can be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of trifluoromethyl ketones, while reduction can yield various alcohols or amines.

Scientific Research Applications

(2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe involves its incorporation into peptides, where it can influence the peptide’s structure and function. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the beta-methyl group can affect the peptide’s conformation and binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it valuable in drug design and peptide synthesis .

Properties

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)butanoic acid

InChI

InChI=1S/C26H25NO5/c1-16(17-11-13-18(31-2)14-12-17)24(25(28)29)27-26(30)32-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,16,23-24H,15H2,1-2H3,(H,27,30)(H,28,29)/t16-,24+/m1/s1

InChI Key

ZYISJENTQITBJK-GYCJOSAFSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C1=CC=C(C=C1)OC)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.